N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
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Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. Its molecular formula is C15H14N2O3S2, with a molecular weight of approximately 318.41 g/mol. The structure incorporates two benzothiazole moieties, which are known for their diverse biological activities.
Structural Representation
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₅H₁₄N₂O₃S² |
Molecular Weight | 318.41 g/mol |
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays showed that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer) . The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate to high potency.
Case Study: Compound Efficacy
A comparative study highlighted that a related benzothiazole compound demonstrated an IC50 of 15 µM against MCF-7 cells while showing minimal cytotoxicity to normal HEK293 cells . This selectivity is crucial for developing therapeutic agents that minimize harm to healthy tissues.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH and ABTS Assays : The compound exhibited effective free radical scavenging activity with an inhibition percentage comparable to standard antioxidants such as Trolox. For example, one study reported an ABTS inhibition value of 92.8% for a structurally similar compound .
Antioxidant Efficacy Table
Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
---|---|---|
N-(4,7-dimethoxy...) | 88.7 | 92.8 |
Trolox | 89.5 | - |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored:
- Inhibition Studies : Compounds were tested against various bacterial strains including Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that some derivatives exhibited enhanced antibacterial activity compared to standard antibiotics .
Antimicrobial Activity Results
Bacterial Strain | Compound Efficacy (Zone of Inhibition) |
---|---|
Klebsiella pneumoniae | 18 mm |
Pseudomonas aeruginosa | 20 mm |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress in cells.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptosis in cancer cells through mitochondrial pathways involving Bcl-2 protein interactions .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-11-5-6-12(23-2)15-14(11)19-17(25-15)20-16(21)9-3-4-10-13(7-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDHLFSZBNQECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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